N-[(2-chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide
Description
N-[(2-Chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide is a synthetic acetamide derivative featuring a 2-chlorophenylmethyl group linked to a 2-methyl-2,3-dihydroindole moiety via an acetamide bridge. The 2-chlorophenyl group and dihydroindole core are critical for modulating molecular interactions, such as hydrogen bonding and hydrophobic effects, which influence bioavailability and target binding .
Properties
Molecular Formula |
C18H19ClN2O |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide |
InChI |
InChI=1S/C18H19ClN2O/c1-13-10-14-6-3-5-9-17(14)21(13)12-18(22)20-11-15-7-2-4-8-16(15)19/h2-9,13H,10-12H2,1H3,(H,20,22) |
InChI Key |
JRWKPTKVZSGESL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
Molecular Formula: CHClNO
Molecular Weight: 273.75 g/mol
CAS Number: 864264-03-9
IUPAC Name: N-[(2-chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide
The compound features a chlorophenyl group attached to a methyl group and an indole derivative, which may contribute to its pharmacological properties.
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Anticancer Activity :
- Indole derivatives are known for their anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases .
- For instance, a study demonstrated that indole derivatives could inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation .
-
Anti-inflammatory Effects :
- Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .
- This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
- Neuroprotective Properties :
Case Studies and Experimental Data
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related compounds have exhibited favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate that many indole derivatives possess low toxicity profiles at therapeutic doses, making them suitable candidates for further development.
Scientific Research Applications
Chemical Properties and Structure
N-[(2-chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide has the following molecular characteristics:
- Molecular Formula : C18H19ClN2O
- Molecular Weight : 314.8 g/mol
- CAS Number : 57058-32-9
The compound's structure includes a chlorophenyl group and a dihydroindole moiety, contributing to its unique biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound was tested using the well diffusion method, showing significant inhibition zones against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in these cells, making it a candidate for further development in cancer therapeutics .
Phosphoinositide 3-Kinase Inhibition
This compound has been identified as a potential inhibitor of phosphoinositide 3-kinase (PI3K), an important target in cancer therapy. By inhibiting this pathway, the compound may help to modulate cell growth and survival signals in tumors .
Neuropharmacological Effects
There is emerging evidence suggesting that this compound may have neuropharmacological effects, potentially acting on opioid receptors. This opens avenues for its use in pain management and treatment of substance abuse disorders .
Table 1: Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | Results |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Significant inhibition observed |
| Anticancer | Various cancer cell lines | Induction of apoptosis noted |
| PI3K Inhibition | Tumor cell lines | Growth inhibition |
| Neuropharmacological | Opioid receptor assays | Potential agonistic effects |
Chemical Reactions Analysis
Substitution Reactions
The 2-chlorophenyl group enables nucleophilic aromatic substitution (NAS) under specific conditions. Key reactions include:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Sodium methoxide | Reflux in DMF, 80°C, 6 hrs | Methoxy-substituted phenyl derivative | |
| Ammonium hydroxide | Toluene, 110°C, catalytic Cu | Phenyl group with -NH₂ substituent |
Mechanistic Notes :
-
The electron-withdrawing chlorine atom activates the phenyl ring for NAS, favoring para-substitution.
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
Reduction Reactions
The acetamide and dihydroindole moieties are susceptible to reduction:
| Reagent | Target Site | Product | Conditions |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Amide carbonyl | Secondary amine derivative | MeOH, 0°C, 2 hrs |
| Lithium aluminum hydride | Dihydroindole ring | Fully reduced indoline structure | THF, reflux, 4 hrs |
Key Findings :
-
NaBH₄ selectively reduces the amide to an amine without affecting the dihydroindole ring.
-
Stronger reductants like LiAlH₄ saturate the dihydroindole’s double bond, altering its aromaticity.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Catalyst | Product | Yield |
|---|---|---|---|
| 6M HCl, reflux | - | 2-(2-methyl-2,3-dihydroindol-1-yl)acetic acid | 78% |
| 2M NaOH, 60°C | Phase-transfer agent | Sodium salt of acetic acid derivative | 85% |
Applications :
-
Hydrolysis products serve as intermediates for synthesizing esters or secondary amides.
Oxidation Reactions
The dihydroindole moiety is prone to oxidation, yielding distinct products:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| O₂ (air) | UV light, RT, 12 hrs | Indole-2-one derivative | Moderate |
| m-CPBA | DCM, 0°C, 1 hr | Epoxidized dihydroindole ring | High |
Notable Observations :
-
Oxidative ring-opening of dihydroindole generates ketone functionalities.
-
m-CPBA selectively epoxidizes the dihydroindole’s double bond without oxidizing the chlorophenyl group.
Functionalization at the Dihydroindole Nitrogen
The secondary amine in dihydroindole participates in alkylation/acylation:
| Reaction | Reagent | Product | Catalyst |
|---|---|---|---|
| N-Alkylation | Benzyl bromide | N-benzylated dihydroindole derivative | K₂CO₃ |
| N-Acylation | Acetyl chloride | N-acetylated product | Pyridine |
Synthetic Utility :
Comparative Reaction Table
The compound’s reactivity differs from structurally similar molecules:
| Compound | Key Reaction | Reactivity Difference |
|---|---|---|
| N-(2-chlorobenzyl)acetamide | NAS at chlorine | Lacks dihydroindole’s oxidation sensitivity |
| 2-Methyl-2,3-dihydroindole | Oxidation to indole | Absence of chlorophenyl limits substitution |
Critical Analysis of Reaction Monitoring
-
TLC : Used to track NAS and hydrolysis progress (Rf shifts from 0.5 to 0.3 for methoxy substitution).
-
HPLC : Quantifies reduction/hydrolysis yields with C18 columns and UV detection at 254 nm.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substitutions
- N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a) This compound () shares the 2-chlorophenylacetamide backbone but incorporates a hydroxyimino group at the indole-3-position. Crystallographic studies reveal bond lengths (C9–N1: 1.376 Å) and angles (C9–N1–C19: 124.87°) that confer planarity to the acetamide-indole system, enhancing stability and antioxidant activity compared to non-imino derivatives .
- N-(4-Chlorophenyl)acetamide Derivatives () Compounds like (E)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-chlorophenyl)acetamide (11f) exhibit a 4-chlorophenyl substitution.
Derivatives with Heterocyclic Additions
- Thiazolidinone-Containing Analogues () N-(2-Chlorophenyl)-2-{3-[(5Z)-3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide incorporates a thiazolidinone ring, introducing sulfur-based hydrogen bonding and conformational rigidity. Such modifications enhance anticancer activity by promoting pro-apoptotic pathways, as seen in indapamide derivatives () .
Benzothiazole-Linked Acetamides () Compounds like N-(6-methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide replace the dihydroindole with a benzothiazole group. This substitution improves metabolic stability and target selectivity, particularly in kinase inhibition, due to benzothiazole’s electron-withdrawing effects .
Q & A
Q. What synthetic routes are most effective for preparing N-[(2-chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide?
Methodological Answer:
- Key Steps :
- Amide Bond Formation : React 2-methyl-2,3-dihydroindole with chloroacetyl chloride in dichloromethane (DCM) using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
- Substitution : Introduce the 2-chlorobenzyl group via nucleophilic substitution, employing triethylamine (TEA) as a base to deprotonate intermediates.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from methylene chloride .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize byproducts like dimerized intermediates .
Q. How can the structural identity of this compound be confirmed?
Methodological Answer:
- Spectroscopic Techniques :
- IR Spectroscopy : Confirm the presence of C=O (amide I band at ~1650 cm⁻¹) and C-Cl (600–800 cm⁻¹) .
- NMR : Analyze - and -NMR for characteristic signals:
- Dihydroindole moiety : Doublets for aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .
- Chlorobenzyl group : Distinct splitting patterns for ortho-substituted aromatic protons (δ 7.2–7.4 ppm) .
- X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding interactions (e.g., N–H⋯O dimers) .
Q. What preliminary assays are recommended to evaluate biological activity?
Methodological Answer:
- In Vitro Screening :
- Antimicrobial Activity : Use broth microdilution assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at concentrations of 1–100 µg/mL .
- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, comparing IC₅₀ values to reference drugs like doxorubicin .
- Dose-Response Analysis : Include solvent controls (e.g., DMSO) and replicate experiments (n ≥ 3) to ensure statistical validity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents on the dihydroindole (e.g., electron-withdrawing groups at position 5) or benzyl group (e.g., para- vs. ortho-chloro) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like cyclooxygenase-2 (COX-2) or serotonin receptors .
- Bioassay Correlation : Compare IC₅₀ values of analogs with computational predictions to validate SAR hypotheses .
Q. What strategies mitigate challenges in enantioselective synthesis of this compound?
Methodological Answer:
- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric induction during amide bond formation .
- Resolution Techniques : Separate enantiomers via chiral HPLC (Chiralpak IA column) or enzymatic resolution with lipases .
- Circular Dichroism (CD) : Confirm enantiomeric purity by analyzing Cotton effects at 220–250 nm .
Q. How can metabolic stability be assessed in preclinical studies?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS over 0–60 minutes .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylation or demethylation products .
- CYP Inhibition Assays : Test for interactions with cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates .
Q. What analytical methods resolve discrepancies in reported biological activity data?
Methodological Answer:
- Batch Reproducibility : Compare purity (HPLC ≥ 98%) and crystallinity (PXRD) across synthesized batches .
- Solubility Optimization : Test in DMSO, PEG-400, or cyclodextrin complexes to ensure consistent bioavailability .
- Orthogonal Assays : Validate antimicrobial activity with both agar diffusion and time-kill assays to rule out false positives .
Q. How do polymorphic forms affect physicochemical properties?
Methodological Answer:
- Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., ethanol vs. acetonitrile) and characterize via DSC and PXRD .
- Dissolution Studies : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) using USP Apparatus II .
- Stability Testing : Store polymorphs under accelerated conditions (40°C/75% RH) for 4 weeks and monitor degradation by HPLC .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
